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molecular formula C8H16O2 B092682 ((Isopentyloxy)methyl)oxirane CAS No. 15965-97-6

((Isopentyloxy)methyl)oxirane

Cat. No. B092682
M. Wt: 144.21 g/mol
InChI Key: YGOZVDCPBOZJMK-UHFFFAOYSA-N
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Patent
US07196052B2

Procedure details

3-Methylbutanol (158 g, 1.78 mol), aluminum triisopropoxide (3.61 g, 17.7 mmol) and p-phenolsulfonic acid (9.40 g, 54 mmol) were charged into a 1-liter reaction vessel and the whole was heated to 90° C. with stirring. After an additional. 1 hour of stirring under reduced pressure (266 hPa). The vessel was heated to 100° C. and epichlorohydrin (170 g, 1.78 mol) was added dropwise thereto over a period of 30 minutes, followed by an additional 3 hours of stirring. The reaction mixture was kept at a 50° C. and 50% sodium hydroxide aqueous solution (285 g, 3.56 mol) was added dropwise thereto over a period of 1 hour. After an additional 3 hours of stirring, 400 ml of water was added to the mixture and the mixture was allowed to separate into layers. After removal of the water layer, 100 ml of toluene was added to the oil layer and the resulting solution was washed with 300 ml of 5% brine three times and concentrated to obtain a crude reaction product (218 g). Distillation of the product gave 3-methylbutyl glycidyl ether (150 g) (bp: 63–64° C./5 hPa, yield 98%).
Quantity
158 g
Type
reactant
Reaction Step One
Name
aluminum triisopropoxide
Quantity
3.61 g
Type
catalyst
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
285 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
218 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl.[OH-].[Na+]>CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].C1C(O)=CC=C(S(O)(=O)=O)C=1.O>[CH2:7]([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[CH:9]1[O:11][CH2:10]1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
CC(CCO)C
Name
aluminum triisopropoxide
Quantity
3.61 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]
Name
Quantity
9.4 g
Type
catalyst
Smiles
C1=CC(=CC=C1O)S(=O)(=O)O
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
285 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
product
Quantity
218 g
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
1 hour of stirring under reduced pressure (266 hPa)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was heated to 100° C.
WAIT
Type
WAIT
Details
followed by an additional 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
was kept at a 50° C.
WAIT
Type
WAIT
Details
over a period of 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After an additional 3 hours of stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to separate into layers
CUSTOM
Type
CUSTOM
Details
After removal of the water layer, 100 ml of toluene
ADDITION
Type
ADDITION
Details
was added to the oil layer
WASH
Type
WASH
Details
the resulting solution was washed with 300 ml of 5% brine three times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1CO1)OCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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